Pyrene, 1-(4-bromobutyl)-
Overview
Description
Pyrene, 1-(4-bromobutyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is a derivative of pyrene, which is known for its fluorescence properties and is widely used in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene, 1-(4-bromobutyl)- typically involves the bromination of 4-pyrenyl-1-butanol. The process begins with the dissolution of 4-pyrenyl-1-butanol in methylene chloride, followed by the addition of phosphorus tribromide (PBr3) at 0°C. The mixture is then refluxed for 12 hours and cooled to room temperature. The solvent is evaporated, and the residue is purified by column chromatography to yield Pyrene, 1-(4-bromobutyl)- as a white solid .
Industrial Production Methods: While specific industrial production methods for Pyrene, 1-(4-bromobutyl)- are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrene, 1-(4-bromobutyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and di(2-picolyl)amine (DPA) in acetonitrile are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various pyrene derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromatic ring structure.
Scientific Research Applications
Chemistry: Pyrene, 1-(4-bromobutyl)- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and chemical sensors.
Biology and Medicine: The compound’s fluorescence properties are exploited in biological imaging and diagnostic applications. It can be used as a fluorescent probe to study cellular processes and molecular interactions.
Industry: In the industrial sector, Pyrene, 1-(4-bromobutyl)- is used in the production of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of Pyrene, 1-(4-bromobutyl)- involves its interaction with molecular targets through its bromobutyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to bind to various substrates. The pyrene core’s fluorescence properties enable it to act as a probe in spectroscopic studies, providing insights into molecular interactions and dynamics.
Comparison with Similar Compounds
1-Bromopyrene: Another brominated pyrene derivative with similar reactivity but different substitution patterns.
4-(4-(pyren-1-yl)butoxy)benzaldehyde: A compound with a similar pyrene core but different functional groups, used in fluorescence studies.
1,3,6,8-Tetrabromopyrene: A multi-brominated pyrene derivative with enhanced reactivity and different applications.
Uniqueness: Pyrene, 1-(4-bromobutyl)- is unique due to its specific bromobutyl substitution, which provides distinct reactivity and fluorescence properties. This makes it particularly useful in applications requiring precise molecular interactions and spectroscopic analysis.
Properties
IUPAC Name |
1-(4-bromobutyl)pyrene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSVGWZSPZFPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471204 | |
Record name | Pyrene, 1-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-05-6 | |
Record name | Pyrene, 1-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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